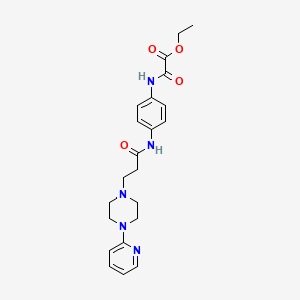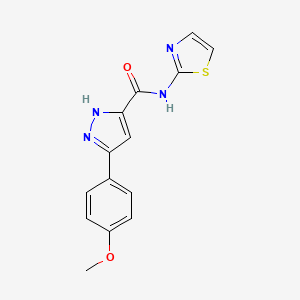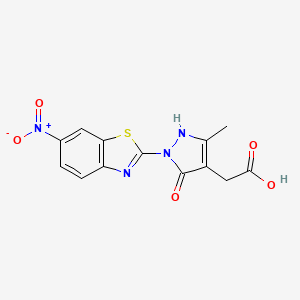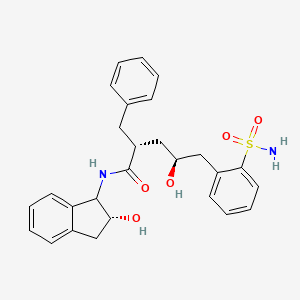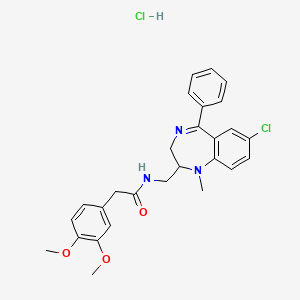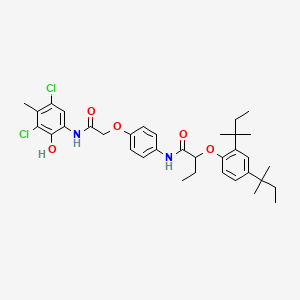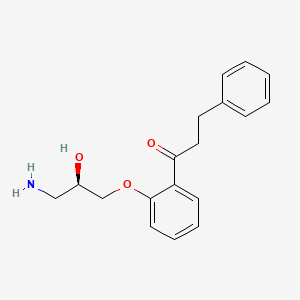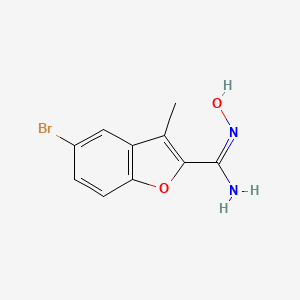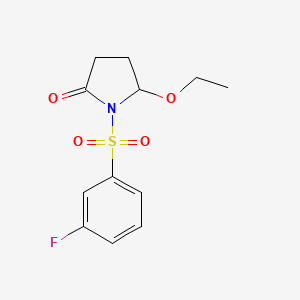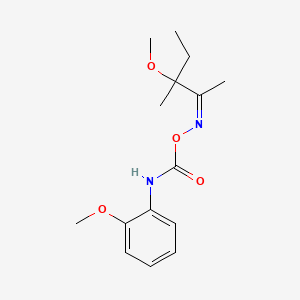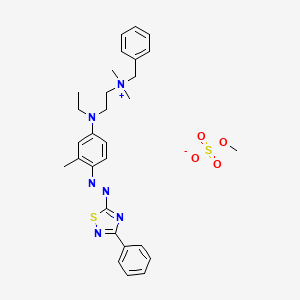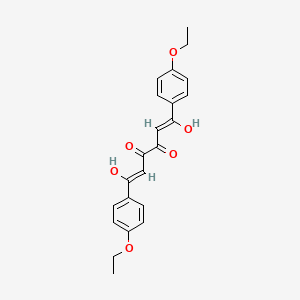
(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione is an organic compound characterized by its unique structure, which includes two ethoxyphenyl groups and two hydroxyl groups on a hexadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione typically involves the reaction of 4-ethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by oxidation to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of compounds with different functional groups replacing the ethoxy groups.
Aplicaciones Científicas De Investigación
(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethoxyphenyl groups may interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Bis(4-methoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione
- 1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione
Uniqueness
(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. Compared to similar compounds with different substituents, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
139266-63-0 |
|---|---|
Fórmula molecular |
C22H22O6 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(1Z,5Z)-1,6-bis(4-ethoxyphenyl)-1,6-dihydroxyhexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C22H22O6/c1-3-27-17-9-5-15(6-10-17)19(23)13-21(25)22(26)14-20(24)16-7-11-18(12-8-16)28-4-2/h5-14,23-24H,3-4H2,1-2H3/b19-13-,20-14- |
Clave InChI |
MDZZJQYUXVWMFC-AXPXABNXSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(\O)/C2=CC=C(C=C2)OCC)/O |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)OCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


